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Compound of Interest

Compound Name: Dasatinib carbaldehyde

Cat. No.: B10854316

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACS) are a novel therapeutic modality designed to hijack
the cell's natural protein degradation machinery to eliminate disease-causing proteins. This
document provides a detailed protocol for the synthesis of a PROTAC derived from Dasatinib, a
potent tyrosine kinase inhibitor. The key synthetic step involves the generation of a Dasatinib
carbaldehyde intermediate, which is then coupled to an E3 ligase ligand via a flexible linker.
This strategy allows for the targeted degradation of Dasatinib's primary targets, including the
BCR-ABL fusion protein and Src family kinases, offering a potential therapeutic advantage over
traditional kinase inhibition.

Quantitative Data Summary

The following table summarizes representative biological data for Dasatinib-based PROTACS,
illustrating the typical assays and data presentation for such compounds. Note: The data
presented here are for illustrative purposes and are based on published data for similar
Dasatinib-based PROTACS. Actual results for the synthesized PROTAC may vary.
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E3 Ligase DC50 (nM) IC50 (nM)
Compound ID Target(s) .
Ligand [K562 cells] [K562 cells]
Hypothetical Pomalidomide
BCR-ABL, Src 15 25
PROTAC-1 (Cereblon)
Hypothetical
BCR-ABL, Src VHO032 (VHL) 10 20
PROTAC-2
Dasatinib (Parent
BCR-ABL, Src N/A N/A 1-5

Drug)

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration
required to inhibit 50% of cell growth.

Experimental Protocols
Part 1: Synthesis of Dasatinib Carbaldehyde
(Intermediate 1)

This protocol describes the selective oxidation of the primary alcohol of Dasatinib to the
corresponding aldehyde. Two effective methods, Swern oxidation and Dess-Martin periodinane
(DMP) oxidation, are provided.

Method A: Swern Oxidation

e Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon
atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool
the solution to -78 °C using a dry ice/acetone bath.

o Activation of DMSO: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the
cooled solution. Stir the mixture for 15 minutes.

» Addition of Dasatinib: Dissolve Dasatinib (1.0 eq.) in anhydrous DCM and add it dropwise to
the reaction mixture. Stir for 45 minutes at -78 °C.

o Addition of Base: Add triethylamine (5.0 eq.) dropwise to the mixture. Continue stirring for 30
minutes at -78 °C, then allow the reaction to warm to room temperature.
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e Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer,
and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,
using a gradient of methanol in DCM) to yield Dasatinib carbaldehyde (Intermediate 1).

Method B: Dess-Matrtin Periodinane (DMP) Oxidation
e Reaction Setup: In a round-bottom flask, dissolve Dasatinib (1.0 eq.) in anhydrous DCM.

» Addition of DMP: Add Dess-Matrtin periodinane (1.5 eq.) to the solution in one portion at
room temperature.

» Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The
reaction is typically complete within 1-3 hours.

o Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously
until the solid dissolves.

o Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
Dasatinib carbaldehyde (Intermediate 1).

Part 2: Synthesis of the Dasatinib Carbaldehyde-Based
PROTAC

This protocol describes the coupling of Dasatinib carbaldehyde with an amine-terminated E3
ligase ligand-linker conjugate via reductive amination. Two examples are provided, one
targeting Cereblon and the other VHL.

Example 1: Synthesis of a Cereblon-Recruiting PROTAC
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» Reaction Setup: In a vial, dissolve Dasatinib carbaldehyde (Intermediate 1) (1.0 eg.) and
Pomalidomide-C2-NH2 (1.1 eq.) in anhydrous DCM.

e Imine Formation: Add a few drops of acetic acid to the mixture and stir at room temperature
for 1-2 hours to facilitate imine formation.

e Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

e Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction
progress by LC-MS.

o Work-up: Quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate. Extract the mixture with DCM (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by preparative high-performance liquid chromatography
(HPLC) to yield the final Dasatinib-based Cereblon PROTAC.

Example 2: Synthesis of a VHL-Recruiting PROTAC

e Reaction Setup: In a vial, dissolve Dasatinib carbaldehyde (Intermediate 1) (1.0 eq.) and
VH032-amide-PEG1-amine (1.1 eq.) in anhydrous DCM.

e Imine Formation: Add a few drops of acetic acid and stir at room temperature for 1-2 hours.
e Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in portions.
e Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by LC-MS.

e Work-up: Quench with saturated aqueous sodium bicarbonate and extract with DCM (3x).
Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

« Purification: Purify the crude product by preparative HPLC to yield the final Dasatinib-based
VHL PROTAC.

Characterization
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The identity and purity of the synthesized intermediates and final PROTACs should be
confirmed by standard analytical techniques, including:

e 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical
structure.

o High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular
formula.

» High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
compound.
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Caption: BCR-ABL Signaling Pathway.
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Caption: Src Kinase Signaling Pathway.

Experimental Workflow
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Part 2: PROTAC Assembly

Reductive Amination

Dasatinib-Based PROTAC

Amine-Terminated
E3 Ligase Ligand-Linker

Part 1: Intermediate Synthesis

- Selective Oxidation Dasatinib Carbaldehyde
DEEEHTE (Swern or DMP) (Intermediate 1)

Starting Materials

Step 1. Oxidation of Dasatinib

l

Intermediate: Dasatinib Carbaldehyde

'

Step 2: Reductive Amination with
Amine-Linker-E3 Ligand

Final Product: Dasatinib-PROTAC

Purification & Characterization
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» To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of a
Dasatinib Carbaldehyde-Based PROTAC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854316#protocol-for-synthesizing-a-dasatinib-
carbaldehyde-based-protac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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